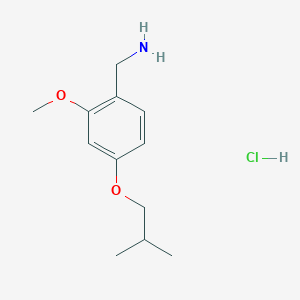

4-Isobutoxy-2-methoxybenzylamine hydrochloride

Übersicht

Beschreibung

4-Isobutoxy-2-methoxybenzylamine hydrochloride, also known as IBAH, is a synthetic compound derived from the amine group of compounds. It is a white, crystalline solid that is soluble in water. IBAH is used in various scientific research applications, such as in biochemical and physiological experiments, as well as in the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Protecting Groups in Synthesis

The application of 4-Isobutoxy-2-methoxybenzylamine hydrochloride in synthetic chemistry often involves its role as a protecting group or part of a precursor for the synthesis of complex molecules. For instance, the selectivity in the deprotection of benzyl-type protecting groups, including methoxybenzyl derivatives, highlights the nuanced control required in multi-step organic synthesis. Such protecting groups are essential for the temporary modification of reactive sites in a molecule to prevent unwanted reactions during synthesis steps (Horita et al., 1986). Furthermore, the development of methods for the mild protection of hydroxy functions using methoxybenzyl derivatives emphasizes the importance of gentle conditions in the preservation of sensitive molecular frameworks (Nakajima et al., 1989).

Antimicrobial Activity

Research into novel imidazole derivatives containing methoxybenzyl groups has demonstrated potential antimicrobial activity. This suggests that modifications with 4-Isobutoxy-2-methoxybenzylamine hydrochloride could be relevant in the design of new antimicrobial agents. The preparation of specific derivatives and their subsequent evaluation against microbial targets is an example of how chemical synthesis and biomedical research intersect (Maheta et al., 2012).

Pharmacological Research

The compound's derivatives have been implicated in studies examining receptor interactions, particularly in the context of psychoactive substances. For example, research into N-2-methoxybenzyl-phenethylamines (NBOMe drugs) explores the receptor binding profiles of these substances, comparing them with classical psychedelics and providing insights into their potent serotonergic effects. This research is critical for understanding the pharmacology of new psychoactive substances and their potential risks or therapeutic applications (Rickli et al., 2015).

Safety and Hazards

The safety data sheet for 4-Methoxybenzylamine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

Eigenschaften

IUPAC Name |

[2-methoxy-4-(2-methylpropoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-9(2)8-15-11-5-4-10(7-13)12(6-11)14-3;/h4-6,9H,7-8,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBKKOMUOSXKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=C(C=C1)CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isobutoxy-2-methoxybenzylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid](/img/structure/B1414181.png)